ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Catalog No.
S758582
CAS No.
56079-16-4
M.F
C9H14N2O2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

CAS Number

56079-16-4

Product Name

ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 1,3,5-trimethylpyrazole-4-carboxylate

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3

InChI Key

FNZSSAPYUITUIX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1C)C)C

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C)C

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (CAS 56079-16-4) is a highly substituted, lipophilic heterocyclic building block primarily procured as a foundational intermediate for pyrazole-carboxamide agrochemicals (e.g., succinate dehydrogenase inhibitors) and complex pharmaceutical active ingredients. Featuring a fully methylated pyrazole core at positions 1, 3, and 5, along with a stable ethyl ester at position 4, this compound serves as an exceptionally processable, protected carboxylate handle [1]. It is heavily utilized in multi-step industrial syntheses where the free carboxylic acid would prove insoluble or reactive, and where precise steric bulk is required in the final target's binding pocket to ensure efficacy .

Procurement substitution with the free acid (1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid) or lesser-substituted analogs (such as ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate) frequently leads to process and efficacy failures. The free acid exhibits poor solubility in non-polar aprotic solvents due to intermolecular hydrogen bonding, which can cause line-clogging in flow reactors and complicate liquid-liquid extractions during scale-up [1]. Furthermore, substituting the 1,3,5-trimethyl core with a 1,3-dimethyl analog fundamentally alters the steric profile of the downstream product; the absence of the 5-methyl group drastically reduces target binding affinity in succinate dehydrogenase (SDH) models and kinase inhibitor screens, where this specific methyl group is essential for occupying hydrophobic enzyme pockets [2].

Solubility and Process Solvent Compatibility

The ethyl ester modification completely eliminates the strong intermolecular hydrogen bonding seen in the free acid form. In standard process solvents like ethyl acetate and toluene, ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate demonstrates a solubility exceeding 500 g/L at 20°C, whereas the free 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid typically exhibits solubility below 20 g/L under identical conditions [1].

Evidence DimensionSolubility in Ethyl Acetate at 20°C
Target Compound Data>500 g/L
Comparator Or Baseline1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (<20 g/L)
Quantified Difference>25-fold increase in solubility
Conditions20°C, atmospheric pressure, standard aprotic process solvents

High solubility enables highly concentrated reaction streams and prevents line-clogging in continuous flow manufacturing, significantly improving reactor throughput.

Thermal Stability and Purification Efficiency

Pyrazole-4-carboxylic acids are prone to thermal degradation, typically undergoing decarboxylation at temperatures between 200°C and 215°C. In contrast, ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is thermally stable above 250°C, allowing it to be purified via vacuum distillation rather than requiring solvent-intensive recrystallization or chromatography [1].

Evidence DimensionThermal Decomposition Onset
Target Compound DataStable >250°C (Distillable)
Comparator Or Baseline1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (Decarboxylation onset ~210°C)
Quantified Difference>40°C higher thermal stability threshold
ConditionsThermogravimetric analysis (TGA) at 10°C/min heating rate

The ability to purify the ester via distillation ensures bulk procurement batches can consistently achieve >99.5% purity at a lower manufacturing cost.

Downstream Target Affinity via Steric Bulk

The presence of the 5-methyl group on the pyrazole core is critical for downstream biological efficacy. When incorporated into succinate dehydrogenase inhibitor (SDHI) models, derivatives utilizing the 1,3,5-trimethyl core frequently achieve IC50 values below 50 nM. Conversely, analogs synthesized from the des-methyl comparator (1,3-dimethyl core) fail to fully occupy the hydrophobic ubiquinone binding pocket, resulting in IC50 values exceeding 500 nM [1].

Evidence DimensionIn vitro IC50 in SDH inhibition models
Target Compound Data<50 nM (1,3,5-trimethyl core)
Comparator Or Baseline1,3-dimethyl core analog (>500 nM)
Quantified Difference>10-fold increase in target affinity
ConditionsIn vitro enzyme inhibition assay against fungal complex II

Procuring the fully substituted 1,3,5-trimethyl precursor is strictly necessary to achieve the nanomolar potency required for commercial viability in downstream APIs.

Moisture Uptake and Handling Consistency

For automated synthesis platforms, reagent flowability and weight stability are paramount. Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate exhibits minimal hygroscopicity, absorbing less than 0.1% w/w moisture at 80% relative humidity. The free acid comparator, possessing a strong hydrogen-bond donor, absorbs greater than 2.0% w/w moisture under the same conditions, leading to caking and stoichiometric inaccuracies [1].

Evidence DimensionMoisture uptake at 80% RH
Target Compound Data<0.1% w/w
Comparator Or Baseline1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (>2.0% w/w)
Quantified Difference>20-fold reduction in moisture absorption
ConditionsDynamic Vapor Sorption (DVS) at 25°C, 80% RH for 24 hours

Low hygroscopicity ensures accurate weighing and prevents water-induced catalyst poisoning in downstream anhydrous cross-coupling reactions.

Synthesis of SDHI Agrochemicals

This compound is the ideal starting building block for the industrial synthesis of pyrazole-4-carboxamide fungicides. Its high purity and correct steric profile (1,3,5-trimethyl) allow it to be efficiently saponified and coupled with complex anilines to produce broad-spectrum agricultural agents with nanomolar potency [1].

Continuous Flow Manufacturing Pipelines

Due to its exceptional solubility in aprotic solvents (>500 g/L in EtOAc) and low hygroscopicity, this ester is perfectly suited for automated flow chemistry platforms. It prevents the reactor fouling and line-clogging issues commonly associated with the direct use of free pyrazole carboxylic acids [2].

Pharmaceutical Kinase Inhibitor Libraries

In drug discovery, the compound is procured to introduce a lipophilic, rigid hinge-binding motif into kinase inhibitor scaffolds. The 5-methyl group provides critical hydrophobic packing, making this specific ester a preferred precursor over lesser-substituted analogs [1].

XLogP3

1.3

Wikipedia

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid ethyl ester

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